molecular formula C23H22ClFN4O2 B2477637 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1351630-62-0

2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2477637
CAS RN: 1351630-62-0
M. Wt: 440.9
InChI Key: MBAVRAQGEIWPIJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClFN4O2 and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives have clinical applications mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. The metabolites, known for their serotonin receptor-related effects, are significant for understanding the action mechanism of arylpiperazine derivatives in clinical treatments (Caccia, 2007).

DNA Binding and Fluorescent Staining

Hoechst 33258 and its analogues, including compounds with a piperazine component, bind strongly to the minor groove of double-stranded B-DNA. These derivatives are utilized in plant cell biology for chromosome and nuclear staining, showcasing the chemical's role in genetics and molecular biology research (Issar & Kakkar, 2013).

Piperazine-Based Ligands in Neuropsychiatric Treatment

Piperazine-based compounds, including those with structural similarities to the subject molecule, are explored for their therapeutic potential in neuropsychiatric disorders. The pharmacophore's design demonstrates significant activity against dopamine D2 receptors, indicating their use in schizophrenia, Parkinson's disease, depression, and anxiety treatments (Jůza et al., 2022).

Therapeutic Investigations and Drug Design

Research on piperazine derivatives, including their synthesis and evaluation as ligands for D2-like receptors, emphasizes the importance of these compounds in drug design and therapeutic applications. These studies highlight the versatility of piperazine in creating drugs with various pharmacological profiles (Sikazwe et al., 2009).

Piperazine in Antimycobacterial Agents

Piperazine and its analogues have shown significant anti-mycobacterial activity. The structure-activity relationship (SAR) of these compounds, especially against Mycobacterium tuberculosis, indicates their potential in developing new anti-TB molecules. This underscores the chemical's role in addressing public health challenges like tuberculosis (Girase et al., 2020).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-31-17-7-5-16(6-8-17)21-14-22(27-15-26-21)28-9-11-29(12-10-28)23(30)13-18-19(24)3-2-4-20(18)25/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAVRAQGEIWPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.